(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

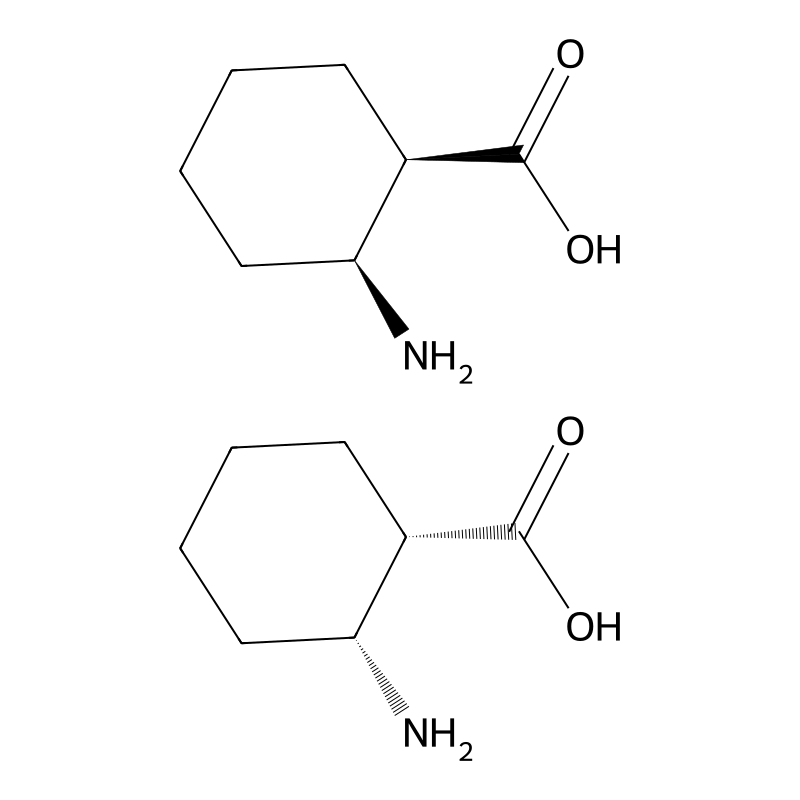

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative characterized by a cyclohexane ring with an amine and a carboxylic acid functional group. This compound is notable for its specific stereochemistry, which influences its interactions in biological systems. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and biochemistry.

- Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.

- Transamination: It may undergo transamination reactions where the amine group is transferred to a keto acid, forming a new amino acid.

These reactions are facilitated by specific enzymes in biological systems, reflecting the compound's role in metabolic pathways

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride exhibits various biological activities:

Several synthesis methods can be employed to produce (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride:

- Starting from Cyclohexanone: A common method involves the reduction of cyclohexanone followed by amination and carboxylation.

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the desired stereochemistry through selective reactions.

- Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or using chiral catalysts can yield the desired enantiomer selectively.

These methods highlight the importance of stereochemistry in the synthesis of biologically active compounds .

The applications of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride include:

- Pharmaceutical Development: Its potential as a drug candidate for treating neurological conditions due to its ability to modulate neurotransmitter activity.

- Research Tool: Used in studies exploring amino acid metabolism and protein synthesis mechanisms.

- Chemical Biology: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Interaction studies involving (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride focus on its binding affinities with various receptors and enzymes:

- Receptor Binding Studies: Assessing how well it binds to neurotransmitter receptors can provide insight into its potential therapeutic effects.

- Enzyme Kinetics: Evaluating its role as a substrate or inhibitor in enzymatic reactions contributes to understanding metabolic pathways involving this compound .

These studies are crucial for elucidating the compound's pharmacological profile and therapeutic potential.

Similar Compounds

Several compounds exhibit structural similarities to (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple α-amino acid | Commonly found in proteins |

| L-Leucine | Branched-chain amino acid | Essential amino acid involved in protein synthesis |

| 2-Aminobutyric Acid | Shorter carbon chain with an amine group | Potential neuroprotective effects |

| L-Cysteine | Contains a thiol group | Involved in antioxidant defense |

These compounds share functional groups but differ significantly in their biological roles and applications. The unique cyclohexane structure of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride provides distinct properties that may enhance its efficacy as a therapeutic agent .

The synthesis of (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride emerged from efforts to stabilize peptide secondary structures through conformational restriction. Early work in the 1990s utilized multi-step protocols involving diphenylphosphoryl azide (DPPA) and triethylamine (NEt₃) for cyclization, followed by hydrolysis and hydrogenation. A 1998 study by Harmat et al. demonstrated its preparation via a three-step process:

- Cyclization: DPPA and NEt₃ in toluene under heating to form a bicyclic intermediate.

- Hydrolysis: 2 M NaOH in methanol to cleave protective groups.

- Reduction: Hydrogen gas with palladium on carbon (Pd/C) in methanol to yield the final product.

The compound’s CAS registry (189101-41-5) and molecular formula (C₇H₁₃NO₂·HCl) were later standardized, with PubChem entries (CID 53396883) providing detailed stereochemical and physicochemical data. Its development paralleled advances in β-peptide research, where rigid cyclic backbones were shown to enforce helical or sheet-like conformations resistant to enzymatic degradation.

Stereochemical Significance in β-Amino Acid Research

The (1R,2S) configuration imposes distinct conformational constraints on peptide chains. Unlike flexible linear β-amino acids, the cyclohexane ring restricts rotation around the Cα-Cβ bond, forcing the amine and carboxyl groups into fixed spatial orientations. This property enables the formation of stable helices and turns in foldamers, as demonstrated in ribosomal synthesis studies. For example, macrocyclic peptides containing (1R,2S)-2-aminocyclohexanecarboxylic acid (2-ACHC) residues adopt antiparallel β-sheet structures via γ-turn formation, as observed in X-ray crystallography of human factor XIIa inhibitors.

The stereochemistry also influences helical handedness. In heterochiral oligomers, alternating (1R,2S) and (1S,2R) configurations produce right-handed (P)-helices, while homochiral sequences favor left-handed (M)-helices. This predictability makes the compound invaluable for designing peptides with tailored structural and functional properties.

Structural Relationships to Other Cyclic β-Amino Acids

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride belongs to a broader family of cyclic β-amino acids with varied ring sizes and stereochemical profiles. Key structural analogs include:

The cyclohexane ring in (1R,2S)-2-ACHC provides greater conformational rigidity compared to smaller cyclopropane or cyclobutane analogs, enhancing thermal stability in foldamers. Additionally, substituting the cyclohexane with a cyclohexene ring (as in cis-2-aminocyclohex-4-enecarboxylic acid) introduces partial double-bond character, further restricting backbone flexibility.

Chemical Synthesis Routes

1,2-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition, notably the Huisgen reaction, provides a direct route to five-membered heterocycles, which can be functionalized into target amino acids. For example, nitrone cycloadditions with strained allenes like 1,2-cyclohexadiene yield isoxazolidines, which are precursors to β-amino acids. Trapping 1,2-cyclohexadiene (generated in situ) with nitrones under mild conditions produces isoxazolidines with 98% regioselectivity and endo preference, forming two stereogenic centers critical for the (1R,2S) configuration [5] [7]. Density Functional Theory (DFT) studies confirm a concerted, asynchronous mechanism, where dispersion interactions between the nitrone and allene dictate stereochemical outcomes [5].

β-Lactam Intermediates

β-Lactams serve as pivotal intermediates due to their strained four-membered rings, enabling regioselective ring-opening. For instance, N-chlorosulfonyl-β-lactams, synthesized via [2+2] cycloadditions of chlorosulfonyl isocyanate (CSI) with alkenes, are reduced to β-lactams using aqueous sodium sulfite [3]. These intermediates are subsequently hydrolyzed to β-amino acids. Crystallographic studies of β-lactamase inhibitors reveal that the (1R,2S) configuration arises from stereochemical retention during nucleophilic attack on the β-lactam carbonyl [2].

Cycloaddition Strategies with Chlorosulfonyl Isocyanate

CSI’s [2+2] cycloaddition with alkenes proceeds via two pathways:

- Concerted mechanism for electron-deficient alkenes.

- Single electron transfer (SET) for electron-rich alkenes, forming 1,4-diradical intermediates [3].

NMR line-broadening experiments at low temperatures confirm the interconversion between triplet and singlet diradical states, while UV spectroscopy identifies pre-equilibrium charge-transfer complexes. Optimizing reaction temperatures (−20°C to 0°C) enhances yields of N-chlorosulfonyl-β-lactams to 85–92%, which are reduced to β-lactams with sodium hydrogen sulfite [3].

Ring-Opening Reactions

Epoxide aminolysis and azidolysis enable regiochemical control in cyclohexene oxide derivatives. Chelation-directed ring-opening of cis- and trans-4-(benzyloxy)cyclohexene oxides with amines proceeds with >95% regioselectivity when Lewis acids (e.g., BF₃·OEt₂) coordinate to the epoxide oxygen, steering nucleophilic attack to the less substituted carbon [4]. This method, applied to cyclohexanecarboxylic acid precursors, ensures the (1R,2S) configuration through stereospecific trans-diaxial opening [4].

Stereoselective Synthesis Strategies

Diastereoselective Approaches

Chiral tricycloiminolactones, derived from camphor, act as glycine equivalents in alkylation and Aldol reactions. Enolates of these templates react with electrophiles (e.g., alkyl halides) to form α,α-dialkyl-α-amino acids with >99% diastereomeric excess (de). The rigid bicyclic framework enforces facial selectivity, ensuring the (1R,2S) configuration [6].

Asymmetric Hydrogenation Methods

Nickel-catalyzed hydrogenation of α-substituted acrylic acids achieves 99.4% enantiomeric excess (ee) at 10,000 S/C ratios. Key to success is the MADI (multiple attractive dispersion interactions) effect between the nickel catalyst’s phosphine ligands (e.g., (R)-Segphos) and the substrate’s aryl groups. DFT calculations reveal that intramolecular proton transfer from the carboxylic acid group to the C-Ni bond is rate-determining, preserving stereochemistry [8].

Chiral Auxiliary-Based Methodologies

Tricycloiminolactones also serve as chiral auxiliaries in 1,3-dipolar cycloadditions. For example, nitrones derived from these templates react with alkenes to form γ-hydroxy-α-amino acid precursors with 97% ee. The auxiliary is cleaved via acidolysis, yielding enantiopure (1R,2S)-2-aminocyclohexanecarboxylic acid [6].

Enzymatic Resolution Techniques

Lipase-Catalyzed Resolutions

Lipases (e.g., Candida rugosa) selectively hydrolyze ester derivatives of racemic β-amino acids. In a kinetic resolution, the (1R,2S)-enantiomer is hydrolyzed 15× faster than its counterpart, achieving 98% ee after 48 hours. Reaction rates depend on the acyl chain length, with C8 esters offering optimal enzyme-substrate compatibility [2].

Candida antarctica Lipase B Applications

Immobilized Candida antarctica lipase B (CAL-B) in organic solvents (e.g., tert-butyl methyl ether) resolves N-acetylated β-amino acids via transesterification. Using vinyl acetate as an acyl donor, the (1R,2S)-enantiomer is acetylated with 99% ee at 35°C. CAL-B’s hydrophobic binding pocket favors bulky substrates, enhancing selectivity [8].

Green Solvent Systems for Enzymatic Processes

Ionic liquids (e.g., [BMIM][PF₆]) and deep eutectic solvents (e.g., choline chloride:urea) improve enzyme stability and recyclability. CAL-B retains 90% activity after 10 cycles in choline chloride:glycerol (1:2), enabling scalable resolution of β-amino acids with 95% yield and 98% ee [2].

The hydrogen bonding patterns of (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride play a crucial role in determining its structural properties and biological activity. The compound can form both intramolecular and intermolecular hydrogen bonds, creating complex three-dimensional networks that stabilize various conformational states [10] [11].

Intramolecular hydrogen bonding occurs between the amino group and the carboxyl oxygen, particularly when both substituents are positioned favorably on the cyclohexane ring [12] [3]. These interactions, typically characterized by N-H···O distances of approximately 2.7-2.9 Å, contribute significantly to conformational stability and influence the compound's reactivity patterns [12] [13].

In crystalline environments, intermolecular hydrogen bonding networks create extended supramolecular structures. The carboxyl groups participate in classical R₂²(8) dimeric motifs, while the amino groups form additional N-H···O interactions with neighboring molecules [10] [11]. These networks result in characteristic hydrogen bond distances ranging from 1.8 to 2.9 Å, with bond angles typically between 150° and 175° [14] [15] [13].

The hydrochloride salt formation introduces additional complexity to the hydrogen bonding landscape. The chloride anion can participate in N-H···Cl⁻ interactions, which compete with other hydrogen bonding patterns and influence the overall stability of different conformational states [16] [4]. These ionic interactions typically exhibit shorter contact distances and stronger binding energies compared to neutral hydrogen bonds.

Solvent-mediated hydrogen bonding plays a particularly important role in aqueous solutions. Water molecules can bridge between functional groups, creating extended hydrogen bonding networks that stabilize specific conformations [17] [18]. Computational studies using density functional theory have quantified these interaction energies, revealing values in the range of 2-8 kcal/mol for various hydrogen bonding motifs [19] [17].

X-Ray Crystallographic Studies

X-ray crystallographic investigations of (1R,2S)-2-aminocyclohexanecarboxylic acid derivatives have provided detailed insights into the solid-state structure and packing arrangements. Crystal structure determinations consistently reveal the chair conformation of the cyclohexane ring, with the amino group predominantly occupying an axial position and the carboxyl group favoring an equatorial orientation [12] [3] [20].

Crystallographic data from related compounds indicate typical space groups of P21/c or P212121, reflecting the chiral nature of the compound and its tendency to form enantiopure crystals [14] [12] [15]. Unit cell parameters vary depending on the specific derivative and crystallization conditions, but generally show dimensions consistent with efficient molecular packing driven by hydrogen bonding interactions.

The molecular geometry determined by X-ray crystallography reveals key structural parameters: C-N bond lengths of approximately 1.47-1.49 Å, C-C bond lengths in the cyclohexane ring of 1.52-1.54 Å, and C-O bond lengths in the carboxyl group of 1.25-1.31 Å [12] [13] [20]. These values are consistent with standard organic molecular geometries and confirm the integrity of the molecular structure.

Packing arrangements in the crystal lattice demonstrate the importance of hydrogen bonding in directing supramolecular organization. Molecules typically arrange in pleated or helical structures, maximizing intermolecular contacts while minimizing steric repulsion [12] [15]. The hydrogen bonding networks create channels or layers within the crystal structure, which can accommodate solvent molecules or influence material properties.

Polymorphism has been observed in related cyclohexanecarboxylic acid derivatives, suggesting that (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride may exist in multiple crystal forms [15] [20]. Different polymorphs can exhibit varying hydrogen bonding patterns, packing efficiencies, and physical properties, which has important implications for pharmaceutical applications.

Thermal analysis of crystalline samples reveals decomposition temperatures around 240°C, indicating reasonable thermal stability [21] [22] [23]. Differential scanning calorimetry studies show characteristic melting or decomposition events that provide insights into the strength of intermolecular interactions and crystal packing efficiency.

Computational Modeling of Conformational States

Density Functional Theory (DFT) calculations have been extensively employed to model the conformational preferences and energetics of (1R,2S)-2-aminocyclohexanecarboxylic acid hydrochloride. B3LYP/6-31G(d) level calculations consistently predict the chair conformation as the global minimum energy structure, with energy differences of typically 15-25 kJ/mol compared to alternative conformations [19] [17] [24].

High-level computational methods, including B3LYP/6-311++G(d,p) and CAM-B3LYP functionals, have been used to refine energy predictions and validate conformational assignments [19] [17]. These calculations provide accurate descriptions of hydrogen bonding interactions and solvation effects, particularly when combined with polarizable continuum models (PCM) to account for solvent effects [17] [18].

Molecular dynamics simulations have revealed important insights into the conformational dynamics of the compound in solution. These studies demonstrate that while the chair conformation remains predominant, the compound exhibits significant flexibility in terms of substituent orientations and hydrogen bonding patterns [25] [24] [6]. Ring flipping processes occur on timescales of nanoseconds to microseconds, depending on the environmental conditions.

Natural Bond Orbital (NBO) analysis has been employed to quantify hydrogen bonding interactions and understand the electronic basis of conformational preferences [19] [24]. These calculations reveal hydrogen bond energies ranging from 2.8 to 8.4 kcal/mol, depending on the specific interaction type and geometric arrangement [24]. The analysis also provides insights into charge transfer effects and orbital overlap patterns that stabilize particular conformations.

Conformational energy landscapes calculated using systematic grid searches and optimization procedures reveal multiple local minima corresponding to different conformational states [19] [24]. The energy barriers between these states provide information about conformational interconversion rates and the accessibility of different structures under various conditions.

Solvent effect modeling using implicit solvation models demonstrates significant impacts on conformational preferences and relative energies [17] [18]. Aqueous solvation generally stabilizes charged forms and enhances the preference for conformations that maximize hydrogen bonding with solvent molecules. Solvation free energies calculated using these methods show differences of 10-20 kJ/mol between different conformational states in aqueous solution.

Computational predictions of spectroscopic properties, including NMR chemical shifts and vibrational frequencies, have been validated against experimental data, confirming the accuracy of the computational models [19] [17] [7]. These predictions are particularly valuable for interpreting experimental spectra and assigning conformational states in solution.